

# The Senolytic Approach to Diabetic Retinopathy: A Technical Guide to UBX1325

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Diabetic retinopathy (DR) and its sight-threatening complication, diabetic macular edema (DME), are leading causes of vision loss globally. Current standards of care, primarily anti-VEGF therapies, address downstream pathological events but often require frequent and burdensome intravitreal injections, with a significant number of patients exhibiting suboptimal response. A growing body of evidence implicates cellular senescence—a state of irreversible cell cycle arrest coupled with a pro-inflammatory secretome—as a key driver of the chronic, low-grade inflammation and vascular dysfunction characteristic of DR. **UBX1325**, a first-inclass senolytic agent, represents a novel therapeutic paradigm by selectively targeting and eliminating senescent cells in the retina. This technical guide provides an in-depth overview of the core science behind **UBX1325**, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways.

# The Role of Cellular Senescence in Diabetic Retinopathy

Cellular senescence is a fundamental biological process implicated in aging and various agerelated diseases. In the context of diabetic retinopathy, chronic hyperglycemia and oxidative stress induce senescence in multiple retinal cell types, including vascular endothelial cells, pericytes, and retinal pigment epithelium.[1][2] These senescent cells are not inert; they



actively contribute to disease pathology through the Senescence-Associated Secretory Phenotype (SASP), a complex secretome of pro-inflammatory cytokines, chemokines, growth factors, and matrix metalloproteinases.[1] The SASP perpetuates a pro-inflammatory microenvironment, compromises the blood-retinal barrier, and promotes pathological angiogenesis, all hallmark features of diabetic retinopathy.[2]

### **UBX1325**: A Targeted Senolytic Approach

**UBX1325** is a potent and selective small molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), a pro-survival protein that is highly expressed in senescent cells and upon which they depend for their survival.[3][4][5] By inhibiting Bcl-xL, **UBX1325** selectively induces apoptosis in senescent cells, thereby removing the source of the pro-inflammatory SASP and potentially halting or reversing the disease process.[6] Preclinical studies have demonstrated that this targeted elimination of senescent cells can reduce retinal vascular leakage, prevent pathological neovascularization, and promote the regeneration of healthy retinal vasculature.[3]

# Preclinical Evidence for UBX1325 in a Model of Ischemic Retinopathy

The efficacy of **UBX1325** was evaluated in a well-established mouse model of oxygen-induced retinopathy (OIR), which mimics key aspects of proliferative diabetic retinopathy.

### **Key Preclinical Findings**



| Parameter                          | Outcome                                                                                          | Reference |
|------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Pathological<br>Neovascularization | Significant reduction in neovascular tufts in UBX1325-treated retinas.                           | [3]       |
| Avascular Area                     | Significant decrease in the avascular area, indicating regeneration of functional blood vessels. | [3]       |
| Mechanism                          | UBX1325 was shown to promote apoptosis of senescent cells in the OIR mouse model.                |           |

## Clinical Development of UBX1325 in Diabetic Macular Edema

**UBX1325** has undergone rigorous clinical evaluation in patients with diabetic macular edema who had previously shown a suboptimal response to anti-VEGF therapy. The Phase 2 BEHOLD and Phase 2b ASPIRE studies have provided key insights into the safety and efficacy of this novel senolytic therapy.

### Phase 2 BEHOLD Study: Key Efficacy and Safety Data

The BEHOLD study was a multicenter, randomized, double-masked, sham-controlled trial evaluating a single intravitreal injection of 10 µg **UBX1325** in 65 patients with DME.[7][8][9]

Efficacy Outcomes at 48 Weeks[3]



| Endpoint                                                   | UBX1325 (n=32) | Sham (n=33) | p-value |
|------------------------------------------------------------|----------------|-------------|---------|
| Mean Change in<br>BCVA (ETDRS letters)<br>from Baseline    | +6.2           | +0.6        | 0.0037  |
| Difference in Mean<br>Change in BCVA<br>(UBX1325 vs. Sham) | +5.6           | -           | 0.1198  |
| Patients Not Requiring Anti-VEGF Rescue                    | ~53%           | ~22%        | -       |

#### Safety Profile[3][10]

**UBX1325** demonstrated a favorable safety and tolerability profile, with no cases of intraocular inflammation, retinal artery occlusion, endophthalmitis, or vasculitis reported.[3]

### **Phase 2b ASPIRE Study: Topline Results**

The ASPIRE study was a multicenter, randomized, double-masked, active-controlled trial comparing **UBX1325** to aflibercept in patients with DME who had a poor response to prior anti-VEGF treatment.[5][11][12]

#### Efficacy Outcomes[11][12]

| Endpoint                                                            | UBX1325 | Aflibercept |
|---------------------------------------------------------------------|---------|-------------|
| Mean Change in BCVA<br>(ETDRS letters) from Baseline<br>to 24 Weeks | +5.2    | -           |
| Mean Change in BCVA (ETDRS letters) from Baseline to 36 Weeks       | +5.5    | -           |

**UBX1325** was shown to be non-inferior to aflibercept at most time points through 36 weeks.

[11]



# Detailed Experimental Protocols Preclinical: Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is a standard for studying retinal neovascularization.[3][13]

- Animal Model: C57BL/6J mouse pups.
- Induction of Retinopathy:
  - At postnatal day 7 (P7), mouse pups and their nursing dam are placed in a hyperoxic environment (75% oxygen).[3]
  - The hyperoxic exposure is maintained for 5 days, until P12.[3]
  - At P12, the mice are returned to a normoxic (room air) environment.[3]
- **UBX1325** Administration: A single intravitreal injection of **UBX1325** is administered at P12.
- Assessment of Retinopathy:
  - At P17, the mice are euthanized, and their eyes are enucleated.
  - Retinal flat mounts are prepared and stained with isolectin B4 to visualize the vasculature.
  - The extent of neovascularization and the size of the avascular area are quantified using imaging software.

### Senescence-Associated $\beta$ -Galactosidase (SA- $\beta$ -gal) Staining in Retinal Tissue

SA-β-gal is a widely used biomarker for senescent cells.[7][10][11]

- Tissue Preparation:
  - Freshly enucleated eyes are fixed in 4% paraformaldehyde for 4-6 hours at 4°C.



- The retinas are dissected and cryoprotected in a sucrose gradient before being embedded in OCT compound and flash-frozen.
- Cryosections (10-12 μm) are cut and mounted on adhesive slides.
- Staining Procedure:
  - Sections are washed with PBS.
  - Fix the sections with 1% formaldehyde in PBS for 1 minute.
  - Wash three times with PBS.
  - Immerse the slides in the SA-β-gal staining solution overnight at 37°C in a non-CO2 incubator.
    - Staining Solution Recipe: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 150 mM NaCl, 2 mM MgCl<sub>2</sub>.
- Imaging: Sections are counterstained with a nuclear stain (e.g., DAPI) and imaged under a bright-field microscope. Senescent cells will appear blue.

### Quantitative PCR (qPCR) for Senescence Markers

qPCR is used to measure the gene expression of senescence-associated markers.

- RNA Extraction: Total RNA is extracted from retinal tissue using a suitable RNA isolation kit.
- cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
- qPCR Reaction:
  - The qPCR reaction is performed using a SYBR Green-based master mix.
  - Primers for senescence markers (e.g., p16INK4a, p21CIP1) and a housekeeping gene (e.g., GAPDH) are used.



Data Analysis: The relative expression of the target genes is calculated using the delta-delta
 Ct method.

### **Clinical Trial Protocol: BEHOLD Study**

- Study Design: A Phase 2, multicenter, randomized, double-masked, sham-controlled study. [7][8][9]
- Patient Population: 65 patients with DME who had a suboptimal response to at least two prior anti-VEGF injections in the preceding 6 months.[8][13]
- Intervention: A single intravitreal injection of 10 μg UBX1325 or a sham injection.[7][8]
- Primary Endpoints:
  - Safety and tolerability, assessed by the incidence of ocular and systemic treatmentemergent adverse events through 48 weeks.
- Secondary Endpoints:
  - Mean change from baseline in Best Corrected Visual Acuity (BCVA) at 24 and 48 weeks.
     [7]
  - Mean change from baseline in Central Subfield Thickness (CST) at 24 and 48 weeks.
  - Need for anti-VEGF rescue therapy.

Visualizing the Core Mechanisms and Workflows
Signaling Pathway of Cellular Senescence and UBX1325
Intervention





Click to download full resolution via product page

Caption: **UBX1325** inhibits Bcl-xL, inducing apoptosis in senescent cells.





# Experimental Workflow for Preclinical Evaluation of UBX1325





Click to download full resolution via product page

Caption: Workflow for preclinical testing of **UBX1325** in the OIR model.

### Logical Relationship of Cellular Senescence to Diabetic Retinopathy



Click to download full resolution via product page

Caption: The central role of cellular senescence in driving diabetic retinopathy.

#### **Conclusion and Future Directions**

**UBX1325** represents a promising and fundamentally new approach to the treatment of diabetic retinopathy and DME. By targeting the underlying cellular pathology of senescence, it has the potential to be a disease-modifying therapy that offers durable improvements in vision with a



reduced treatment burden compared to current standards of care. The robust preclinical data, coupled with the positive results from the BEHOLD and ASPIRE clinical trials, underscore the therapeutic potential of this senolytic agent. Further late-stage clinical development will be crucial to fully elucidate the long-term efficacy and safety of **UBX1325** and to establish its place in the therapeutic armamentarium for diabetic eye disease. The selective elimination of senescent cells opens up a new frontier in the management of a wide range of age-related and chronic inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pnas.org [pnas.org]
- 2. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modernretina.com [modernretina.com]
- 4. mdpi.com [mdpi.com]
- 5. TUNEL Apoptosis Assay (Fluorescent) Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. New eye drug may someday help diabetic patients UdeMNouvelles [nouvelles.umontreal.ca]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. Targeting senescent retinal pigment epithelial cells facilitates retinal regeneration in mouse models of age-related macular degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of Senolytic UBX1325 in Diabetic Macular Edema PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Senescence-like phenotype in post-mitotic cells of mice entering middle age PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]



- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [The Senolytic Approach to Diabetic Retinopathy: A
  Technical Guide to UBX1325]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10861950#ubx1325-s-effect-on-cellular-senescence-in-diabetic-retinopathy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com